molecular formula C8H7F2NO3 B1398899 5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid CAS No. 1097730-45-4

5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B1398899
CAS No.: 1097730-45-4
M. Wt: 203.14 g/mol
InChI Key: IQPVMOFLYFFTLR-UHFFFAOYSA-N
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Description

5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H7F2NO3. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 2,2-difluoro-ethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The difluoro-ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.

Scientific Research Applications

5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoro-ethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Difluoro-ethoxy)-5-fluoro-benzoic acid: Similar in structure but with a benzoic acid core.

    5-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid: Similar pyridine derivative with a different substitution pattern.

Uniqueness

5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1097730-45-4

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

5-(2,2-difluoroethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7F2NO3/c9-7(10)4-14-5-1-2-6(8(12)13)11-3-5/h1-3,7H,4H2,(H,12,13)

InChI Key

IQPVMOFLYFFTLR-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1OCC(F)F)C(=O)O

Canonical SMILES

C1=CC(=NC=C1OCC(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 5-hydroxy-2-pyridinecarboxylic acid methyl ester (0.253 mL, 2.122 mmol), cesium carbonate (1.11 g, 3.40 mmol) and DMF (4.25 mL) was added 2,2-difluoroethyl trifluoromethanesulfonate (0.682 mL, 3.18 mmol). The reaction was stirred at ambient temperature for 3 hrs. The reaction was partitioned between water and ethyl acetate. The organic portion was concentrated and the residue was treated with 5 mL of THF and LiOH (Aq. 2N) (3.18 mL, 6.37 mmol). The reaction was stirred at ambient temperature for 16 hrs. The reaction was treated with 6N HCl until the pH reached ˜2 and then diluted with ethyl acetate. The organic portion was dried over Na2SO4, filtered and concentrated in vacuo to give the title compound (370 mg, 1.821 mmol, 86%) as a tan solid. MS m/z=204.1 (M+H).
Quantity
0.253 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
4.25 mL
Type
solvent
Reaction Step One
Quantity
0.682 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3.18 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
86%

Synthesis routes and methods II

Procedure details

The 5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid was prepared in a reaction sequence analogous to that in example 60 for the preparation of the 5-cyclopropylmethoxy-pyridine-2-carboxylic acid: Alkylation of the 5-hydroxy-pyridine-2-carboxylic acid methyl ester with 2,2-difluoroethyl triflate and hydrolysis of the 5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester yielded the 5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid as an off-white solid. Mass (calculated) C8H7F2NO3 [203.143]; (found) [M+H]+=204.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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